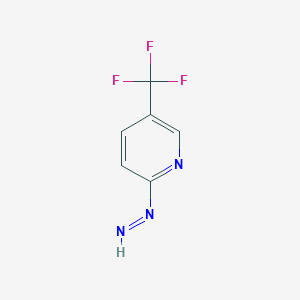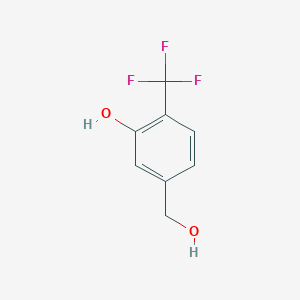
3-Hydroxy-4-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents under specific reaction conditions . The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde or other hydroxymethylating agents .
Industrial Production Methods
Industrial production methods for 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-(formyl)-2-(trifluoromethyl)phenol or 5-(carboxy)-2-(trifluoromethyl)phenol .
Scientific Research Applications
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-(methyl)phenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Hydroxymethyl)-2-(chloromethyl)phenol: Contains a chloromethyl group instead of a trifluoromethyl group.
5-(Hydroxymethyl)-2-(bromomethyl)phenol: Features a bromomethyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,12-13H,4H2 |
InChI Key |
CTXXFHIEVVRCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


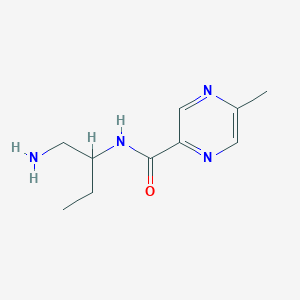
![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
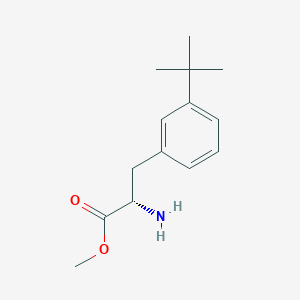
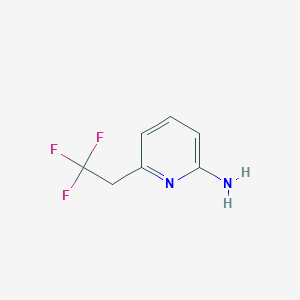
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
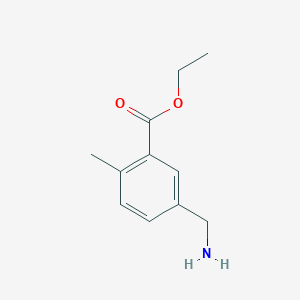
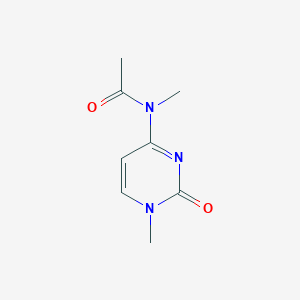
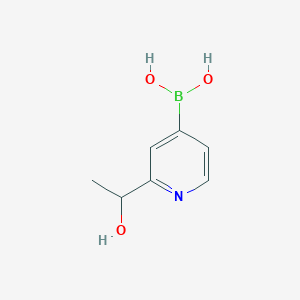
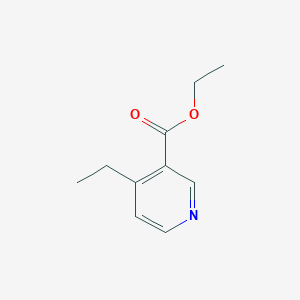
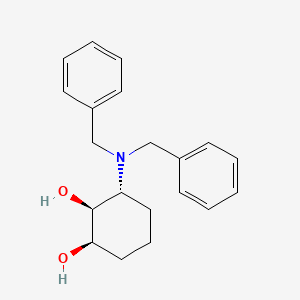
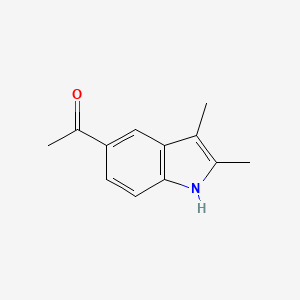
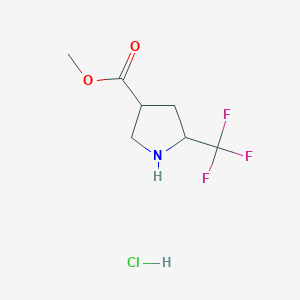
![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
